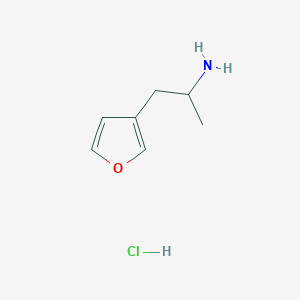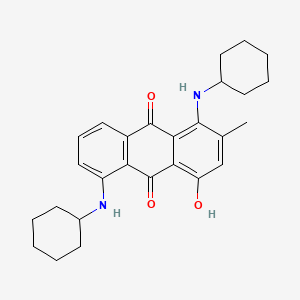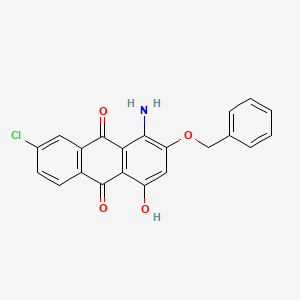
1-Amino-2-(benzyloxy)-7-chloro-4-hydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(benzyloxy)-7-chloro-4-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes an anthracene backbone substituted with amino, benzyloxy, chloro, and hydroxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(benzyloxy)-7-chloro-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from commercially available anthracene derivatives. The key steps include:
Nitration: Introduction of a nitro group to the anthracene ring.
Reduction: Conversion of the nitro group to an amino group.
Chlorination: Introduction of a chloro group at the desired position.
Benzyloxylation: Attachment of a benzyloxy group.
Hydroxylation: Introduction of a hydroxy group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and appropriate solvents and catalysts for chlorination, benzyloxylation, and hydroxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-2-(benzyloxy)-7-chloro-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The amino group can be reduced to an alkylamine.
Substitution: The chloro group can be substituted with other nucleophiles.
Coupling Reactions: The benzyloxy group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a quinone derivative, while substitution of the chloro group could yield various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
1-Amino-2-(benzyloxy)-7-chloro-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigation of its interactions with biological macromolecules.
Industrial Applications: Use as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-Amino-2-(benzyloxy)-7-chloro-4-hydroxyanthracene-9,10-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-2-(benzyloxy)-anthracene-9,10-dione: Lacks the chloro and hydroxy groups.
7-Chloro-4-hydroxyanthracene-9,10-dione: Lacks the amino and benzyloxy groups.
1-Amino-4-hydroxyanthracene-9,10-dione: Lacks the benzyloxy and chloro groups.
Uniqueness
1-Amino-2-(benzyloxy)-7-chloro-4-hydroxyanthracene-9,10-dione is unique due to the combination of its substituents, which confer specific chemical and physical properties. This makes it a valuable compound for various applications, particularly where specific interactions with biological targets or unique electronic properties are required.
Propiedades
Número CAS |
88605-09-8 |
|---|---|
Fórmula molecular |
C21H14ClNO4 |
Peso molecular |
379.8 g/mol |
Nombre IUPAC |
1-amino-7-chloro-4-hydroxy-2-phenylmethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H14ClNO4/c22-12-6-7-13-14(8-12)21(26)18-17(20(13)25)15(24)9-16(19(18)23)27-10-11-4-2-1-3-5-11/h1-9,24H,10,23H2 |
Clave InChI |
SEXMYTVDVRJWJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



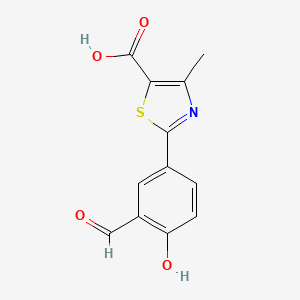
![2'-Chloro-3',6'-dihydroxy-5'-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140013.png)
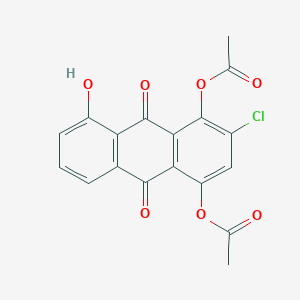
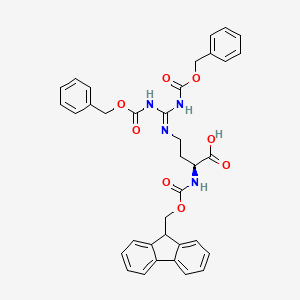
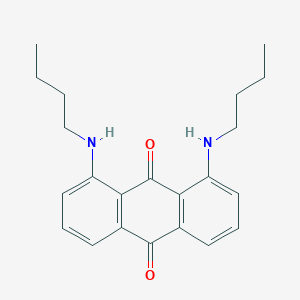
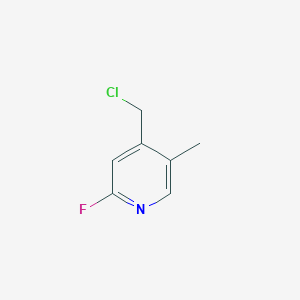

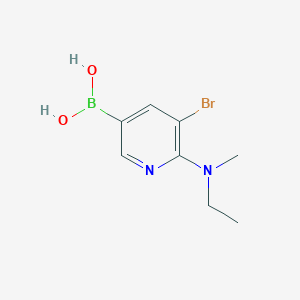
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)

